molecular formula C18H17N3O3 B2416122 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide CAS No. 852137-49-6

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide

Cat. No.: B2416122
CAS No.: 852137-49-6
M. Wt: 323.352
InChI Key: BBFLDAWYGPVSAN-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of an indole ring substituted with dimethyl groups and a nitrobenzamide moiety

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

References:

  • Ivashchenko, A. V., Yamanushkin, P. M., Mit’kin, O. D., Kisil’, V. M., Korzinov, O. M., Vedenskii, V. Yu., … Okun’, I. M. (2014). Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and Their Derivatives. Pharmaceutical Chemistry Journal, 47(4), 636–650
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021, M1248
  • l-Tyrosine is an efficient catalyst for the condensation of substituted indole-3-aldehydes. Medicinal Chemistry Research, 22(12), 6016–6021

: Read more : Read more : Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    N-Alkylation: The indole derivative is then subjected to N-alkylation using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Amidation: The resulting N-alkylated indole is reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
  • N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,4-dimethoxybenzamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents on the benzamide moiety.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-9-15-10-13(3-8-17(15)20(12)2)11-19-18(22)14-4-6-16(7-5-14)21(23)24/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLDAWYGPVSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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